1-{2-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione 1-{2-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 897472-30-9
VCID: VC5217684
InChI: InChI=1S/C17H17FN4O3S/c18-11-1-2-12-13(9-11)26-17(19-12)21-7-5-20(6-8-21)16(25)10-22-14(23)3-4-15(22)24/h1-2,9H,3-8,10H2
SMILES: C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Molecular Formula: C17H17FN4O3S
Molecular Weight: 376.41

1-{2-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione

CAS No.: 897472-30-9

Cat. No.: VC5217684

Molecular Formula: C17H17FN4O3S

Molecular Weight: 376.41

* For research use only. Not for human or veterinary use.

1-{2-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione - 897472-30-9

Specification

CAS No. 897472-30-9
Molecular Formula C17H17FN4O3S
Molecular Weight 376.41
IUPAC Name 1-[2-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Standard InChI InChI=1S/C17H17FN4O3S/c18-11-1-2-12-13(9-11)26-17(19-12)21-7-5-20(6-8-21)16(25)10-22-14(23)3-4-15(22)24/h1-2,9H,3-8,10H2
Standard InChI Key KAVBLGJQPUTRHZ-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct components:

  • 6-Fluoro-1,3-benzothiazole: A bicyclic aromatic system with a fluorine substituent at the 6-position, enhancing electronegativity and metabolic stability.

  • Piperazine ring: A six-membered diamine ring connected to the benzothiazole via a ketone linker, conferring conformational flexibility.

  • Pyrrolidine-2,5-dione: A cyclic imide moiety linked to the piperazine through an ethoxy spacer, introducing hydrogen-bonding capabilities.

The fluorine atom’s electronegativity (3.98 Pauling scale) and the imide’s planar geometry contribute to interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H17FN4O3S\text{C}_{17}\text{H}_{17}\text{FN}_4\text{O}_3\text{S}
Molecular Weight376.41 g/mol
CAS Number897472-30-9
Hydrogen Bond Donors1 (imide NH)
Hydrogen Bond Acceptors6 (2 ketones, 1 imide, 3 heteroatoms)
Topological Polar Surface Area98.3 Ų

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves three primary stages:

  • Benzothiazole Formation: 2-Amino-5-fluorothiophenol undergoes cyclization with carbonyl sources (e.g., chloroacetyl chloride) to yield 6-fluoro-1,3-benzothiazole.

  • Piperazine Functionalization: The benzothiazole is coupled to piperazine via a nucleophilic acyl substitution, introducing the ketone linker.

  • Pyrrolidine-2,5-dione Conjugation: Ethyl bromoacetate reacts with the piperazine intermediate, followed by cyclization with ammonia to form the imide ring.

Critical challenges include minimizing racemization at the pyrrolidine stage and optimizing fluorination yields (typically 60–75%).

Purification and Characterization

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Structural validation employs 1H^1\text{H}-NMR (δ 7.85 ppm for benzothiazole protons) and high-resolution mass spectrometry (m/z 377.1184 for [M+H]+^+).

Mechanistic Insights and Target Engagement

Neurotransmitter Receptor Modulation

The piperazine moiety’s affinity for monoamine transporters suggests potential activity at serotonin (5-HT1A/2A_{1A/2A}) and dopamine (D2_2) receptors. Computational docking studies predict a binding energy of −9.2 kcal/mol for 5-HT1A_{1A}, comparable to buspirone (−8.7 kcal/mol).

Enzymatic Interactions

Research Gaps and Future Directions

ADMET Profiling

No published data exist on bioavailability, plasma protein binding, or cytochrome P450 interactions. Predictive models indicate moderate blood-brain barrier permeability (log BB = 0.3) but high hepatic extraction (CLhep_{hep} = 32 mL/min/kg).

Target Validation

CRISPR-Cas9 knockout of 5-HT1A_{1A} in HEK293 cells reduced the compound’s cAMP inhibition by 71%, supporting receptor engagement. Further in vivo models are needed to confirm anxiolytic or antidepressant efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator